molecular formula C12H17BrO3S B1402313 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene CAS No. 1372195-69-1

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Cat. No. B1402313
M. Wt: 321.23 g/mol
InChI Key: BCNCIMZVAMSCOG-UHFFFAOYSA-N
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Description

“2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene” is a chemical compound with the molecular formula C12H17BrO3S . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene” consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 321.231 Da and the monoisotopic mass is 320.008179 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene” include its molecular structure, chemical names, and its use in pharmaceutical testing .

Scientific Research Applications

Synthesis and Reactivity

  • 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene and its derivatives have been actively involved in synthetic organic chemistry, being used as active agents in reactions like 1,4-addition and electrocyclization. These compounds, due to their biological activities, mainly enzyme inhibition, are essential in the synthesis of various organic substances (Kharkov University Bulletin Chemical Series, 2020).

Crystal Structure Analysis

  • Research has been conducted on the crystal structures of related compounds, which helps in understanding the supramolecular architecture and chemical interactions. These studies are crucial for material science and molecular engineering (Journal of Chemical Crystallography, 2012).

Medicinal Chemistry and Pharmacology

  • Certain bromo and methylsulfonyl substituted compounds show potential in medicinal chemistry, particularly in inhibiting crucial enzymes. This aspect makes them valuable in drug design and pharmacological research (Bioorganic chemistry, 2019).

Catalysis and Material Science

  • These compounds and their derivatives show potential in catalysis, contributing to the development of new materials and chemical processes. The understanding of their chemical behavior under different conditions can lead to advancements in material science and industrial chemistry (Russian Journal of Organic Chemistry, 2015).

properties

IUPAC Name

2-bromo-1,3-dimethyl-5-(3-methylsulfonylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3S/c1-9-7-11(8-10(2)12(9)13)16-5-4-6-17(3,14)15/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNCIMZVAMSCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197529
Record name 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

CAS RN

1372195-69-1
Record name 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=1372195-69-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene
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Record name 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

4-Bromo-3,5-dimethylphenol (40.00 g), 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (72.71 g) and potassium carbonate (35.75 g) were added to N,N-dimethylformamide (400 mL), and the mixture was stirred. The mixture was heated to 70° C., stirred for 46 hr, and cooled to 5° C. Water (200 mL) was added dropwise at 10° C. or below, seed crystal (60 mg) was added, and water (400 mL) was continuously added. After stirring for 2 hr, the precipitated crystals were collected by filtration, washed with water (400 mL) and dried to give the title compound (63.08 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
72.71 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
crystal
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromo-3,5-dimethylphenol (400.0 g), 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (727.3 g) and potassium carbonate (357.6 g) were added to N,N-dimethylformamide (4000 mL), and the mixture was stirred. The mixture was heated to 70° C., stirred for 20 hr and cooled to 5° C. Water (2000 mL) was added dropwise at 10° C. or below, seed crystal was added, and water (4000 mL) was further added. The mixture was stirred at room temperature overnight and at 10° C. or below for 2 hr. The precipitated crystals were collected by filtration, washed with water (4000 mL) and dried to give the title compound (631.0 g).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
727.3 g
Type
reactant
Reaction Step One
Quantity
357.6 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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